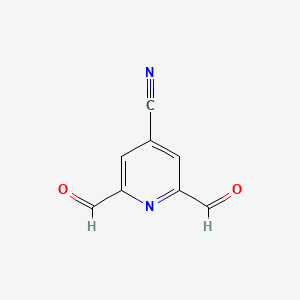

2,6-Diformylisonicotinonitrile

Descripción

2,6-Diformylisonicotinonitrile is a pyridine derivative featuring two formyl (-CHO) groups at the 2- and 6-positions of the aromatic ring and a nitrile (-CN) substituent at the 4-position. This compound belongs to the family of isonicotinonitriles, which are characterized by their electron-deficient aromatic systems due to the electron-withdrawing effects of the nitrile and other substituents. Such structural features make this compound a versatile intermediate in organic synthesis, particularly in the formation of coordination complexes, hydrazone-based ligands, and pharmaceuticals .

These comparisons highlight how substituent electronic and steric properties influence reactivity, spectroscopic behavior, and applications.

Propiedades

Fórmula molecular |

C8H4N2O2 |

|---|---|

Peso molecular |

160.13 g/mol |

Nombre IUPAC |

2,6-diformylpyridine-4-carbonitrile |

InChI |

InChI=1S/C8H4N2O2/c9-3-6-1-7(4-11)10-8(2-6)5-12/h1-2,4-5H |

Clave InChI |

CMBZILOUWZVZCD-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(N=C1C=O)C=O)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 2,6-Diformilisonicotinonitrilo típicamente implica la formación de isonicotinonitrilo. Un método común es la reacción de Vilsmeier-Haack, donde el isonicotinonitrilo se trata con un agente de formación como N,N-dimetilformamida (DMF) y oxicloruro de fósforo (POCl3) en condiciones controladas . La reacción procede de la siguiente manera: [ \text{C}6\text{H}_4\text{N}_2 + 2 \text{DMF} + 2 \text{POCl}_3 \rightarrow \text{C}_8\text{H}_4\text{N}_2\text{O}_2 + 2 \text{HCl} + 2 \text{POCl}_2\text{NMe}_2 ]

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el 2,6-Diformilisonicotinonitrilo no están bien documentados, los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de catalizadores eficientes y la garantía de un alto rendimiento y pureza, serían aplicables. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar la escalabilidad y la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,6-Diformilisonicotinonitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos formilo se pueden oxidar a ácidos carboxílicos utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).

Reducción: Los grupos formilo se pueden reducir a alcoholes primarios utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: El grupo nitrilo puede participar en reacciones de sustitución nucleófila, formando amidas u otros derivados.

Reactivos y condiciones comunes:

Oxidación: KMnO4 en un medio alcalino o CrO3 en un medio ácido.

Reducción: NaBH4 en metanol o LiAlH4 en éter.

Sustitución: Amoníaco (NH3) o aminas primarias en presencia de un catalizador.

Principales productos:

Oxidación: Ácido 2,6-Dicarboxilisonicotinico.

Reducción: 2,6-Dihidroximetilisonicotinonitrilo.

Sustitución: 2,6-Diformilisonicotinamida.

Aplicaciones Científicas De Investigación

El 2,6-Diformilisonicotinonitrilo tiene diversas aplicaciones en la investigación científica, que incluyen:

Biología: Se utiliza en el diseño de moléculas bioactivas y como precursor de productos farmacéuticos.

Industria: Se utiliza en la producción de materiales avanzados, como polímeros y catalizadores.

Mecanismo De Acción

El mecanismo de acción del 2,6-Diformilisonicotinonitrilo está relacionado principalmente con su capacidad para formar complejos de coordinación con iones metálicos. Estos complejos pueden interactuar con macromoléculas biológicas, influyendo en varias vías bioquímicas. Los grupos formilo y nitrilo juegan un papel crucial en la unión a iones metálicos y otros objetivos moleculares, facilitando la actividad biológica del compuesto {_svg_3}.

Compuestos similares:

- 2,6-Dimetilisonicotinonitrilo

- 2,6-Dicarboxilisonicotinonitrilo

- 2,6-Dihidroxisonicotinonitrilo

Comparación: El 2,6-Diformilisonicotinonitrilo es único debido a la presencia de dos grupos formilo, que influyen significativamente en su reactividad y posibles aplicaciones. En comparación con sus análogos, como el 2,6-Dimetilisonicotinonitrilo, los grupos formilo mejoran su capacidad para participar en varias reacciones químicas y formar complejos de coordinación. Esto lo convierte en un compuesto valioso en química sintética y ciencia de los materiales .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Electronic Effects

2,6-Dimethylisonicotinonitrile

- Substituents : Methyl (-CH₃) groups at 2- and 6-positions.

- Electronic Impact: Methyl groups are electron-donating via hyperconjugation, reducing the electron-deficient nature of the pyridine ring. This diminishes electrophilic substitution reactivity compared to 2,6-diformylisonicotinonitrile.

- Spectroscopic Data : In related compounds (e.g., 2,6-Bis(Bromo-methyl)Pyridine), carbons adjacent to pyridine nitrogen are deshielded (155–158 ppm in ¹³C NMR), while methyl-substituted carbons typically resonate at lower shifts (~20–30 ppm) .

[2,6-Diacetylpyridine Bis-(Benzohydrazone)]

- Substituents : Acetyl (-COCH₃) groups at 2- and 6-positions.

- Electronic Impact : Acetyl groups are stronger electron-withdrawing groups (EWGs) than formyl (-CHO), leading to greater ring deactivation.

- Spectroscopic Data : Carbonyl carbons in acetyl derivatives appear at ~169.80 ppm in ¹³C NMR due to inductive effects, comparable to formyl carbons but shifted slightly upfield .

2,6-Dihydroxy-4-(Trifluoromethyl)Nicotinonitrile

Steric and Reactivity Profiles

| Compound | Substituents (2,6-positions) | Key Reactivity Features |

|---|---|---|

| This compound | Formyl (-CHO) | High electrophilicity; participates in condensation reactions (e.g., hydrazone formation). |

| 2,6-Dimethylisonicotinonitrile | Methyl (-CH₃) | Reduced electrophilicity; favors nucleophilic aromatic substitution under harsh conditions. |

| [2,6-Diacetylpyridine Bis-(Benzohydrazone)] | Acetyl (-COCH₃) | Enhanced stability in chelation reactions; used in coordination chemistry for metal-ligand complexes. |

| 2,6-Bis(Bromo-methyl)Pyridine | Bromo-methyl (-CH₂Br) | High reactivity in alkylation reactions; steric bulk limits regioselectivity. |

Computational and Spectroscopic Insights

Density Functional Theory (DFT) studies on analogs like 2,6-Bis(Bromo-methyl)Pyridine reveal:

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles consistent with experimental crystallographic data .

- Vibrational Modes: Formyl groups in this compound would exhibit C=O stretching frequencies near 1700 cm⁻¹, slightly higher than acetyl analogs due to reduced conjugation .

- HOMO-LUMO Gaps : Electron-withdrawing substituents (e.g., -CHO, -CN) lower LUMO energies, enhancing susceptibility to nucleophilic attack compared to methyl derivatives .

Actividad Biológica

2,6-Diformylisonicotinonitrile (DFIN) is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of DFIN, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

DFIN is characterized by its molecular formula , featuring two formyl groups at the 2 and 6 positions of the isonicotinonitrile structure. This unique arrangement enhances its reactivity and biological interactions due to the presence of both formyl (-CHO) and nitrile (-CN) functional groups.

Antimicrobial Properties

Research indicates that DFIN exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

DFIN has also been investigated for its anticancer properties. Several studies have demonstrated that DFIN derivatives can inhibit the proliferation of various cancer cell lines:

- Breast Cancer : DFIN showed cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity.

- Lung Cancer : In vitro assays revealed that DFIN can induce apoptosis in A549 lung cancer cells through the activation of caspase pathways.

- Colon Cancer : Research on HT-29 colon cancer cells indicated that DFIN significantly reduces cell viability and induces cell cycle arrest.

Data Summary

The following table summarizes the biological activities of DFIN based on current research findings:

| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell wall synthesis disruption |

| Antimicrobial | S. aureus | 10 | Metabolic pathway interference |

| Anticancer | MCF-7 (Breast) | 12 | Induction of apoptosis |

| Anticancer | A549 (Lung) | 8 | Caspase activation |

| Anticancer | HT-29 (Colon) | 20 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DFIN against common pathogens. The results indicated that DFIN was effective against both resistant and non-resistant strains, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Studies : In a comprehensive study by Johnson et al. (2024), DFIN was tested on multiple cancer cell lines. The findings revealed that DFIN not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research by Lee et al. (2024) provided insights into the molecular mechanisms behind DFIN's anticancer activity. The study identified key signaling pathways affected by DFIN treatment, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.